molecular formula C20H15Cl3OS B2943950 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol CAS No. 252026-54-3

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol

Cat. No.: B2943950
CAS No.: 252026-54-3
M. Wt: 409.75
InChI Key: SXVUNLUEGXMDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfanyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base to form the intermediate 4-chlorophenyl sulfide. This intermediate is then reacted with another equivalent of 4-chlorobenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl groups under strong reducing conditions.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups and sulfanyl moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1-bis(4-chlorophenyl)ethan-1-ol: Similar structure but lacks the sulfanyl group.

    1-(4-chlorophenyl)ethan-1-ol: Contains only one chlorophenyl group and lacks the sulfanyl group.

Uniqueness

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol is unique due to the presence of both multiple chlorophenyl groups and a sulfanyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3OS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVUNLUEGXMDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.